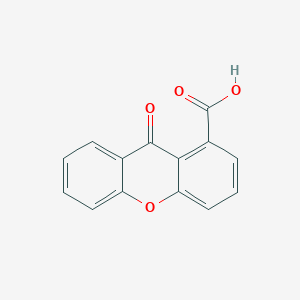

9-Oxoxanthene-1-carboxylic acid

Description

Properties

Molecular Formula |

C14H8O4 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

9-oxoxanthene-1-carboxylic acid |

InChI |

InChI=1S/C14H8O4/c15-13-8-4-1-2-6-10(8)18-11-7-3-5-9(12(11)13)14(16)17/h1-7H,(H,16,17) |

InChI Key |

WNKRYYFWYMHTGV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers of 9-Oxoxanthene Carboxylic Acids

The xanthene framework allows for positional isomerism of the carboxylic acid group. Key derivatives include:

Structural Impact: The position of the carboxylic acid group influences electronic distribution and intermolecular interactions.

Natural Derivatives: 6,8-Dihydroxy-3-Methyl-9-Oxoxanthene-1-Carboxylic Acid

Isolated from the fungus Penicillium oxalicum, 6,8-dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid (10) features additional hydroxyl and methyl groups.

Fluorene-Based Analogues: 9-Fluorenone-1-Carboxylic Acid

9-Fluorenone-1-carboxylic acid (CAS: 1573-92-8) shares a similar backbone but replaces the xanthene oxygen with a carbon atom, forming a fluorene system.

The absence of oxygen in fluorene reduces polarity and electronic delocalization, making it less suitable for hydrogen-bond-driven interactions in drug design compared to xanthene derivatives .

Hydrogenated Derivatives: Octahydroxanthenes

Compounds like E-9-aryl-5-arylidene-1-oxo-1,2,3,4,5,6,7,8-octahydroxanthenes (5) feature partial saturation of the xanthene rings. Hydrogenation reduces aromaticity, increasing conformational flexibility. These derivatives are synthesized via simple methodologies but lack comprehensive biological data, unlike their fully aromatic counterparts .

Naphthalene-Based Analogues: 8-Chloronaphthalene-1-Carboxylic Acid

8-Chloronaphthalene-1-carboxylic acid (CAS: 4537-00-2) represents a simpler bicyclic system.

The chlorine substituent in naphthalene derivatives enhances electrophilicity, favoring reactions like nucleophilic aromatic substitution, whereas xanthene derivatives prioritize rigidity for receptor binding .

Preparation Methods

Hydrolytic Cleavage of Xanthene-9-Carbonitrile

The most well-documented synthesis of 9-oxoxanthene-1-carboxylic acid involves the hydrolysis of xanthene-9-carbonitrile under alkaline conditions. Changzhou Tianhua Pharmaceutical Co. developed a high-yielding protocol where xanthene-9-carbonitrile undergoes reflux with aqueous sodium hydroxide (2.5 equivalents) at 100°C for 8 hours. The reaction proceeds via nucleophilic attack of hydroxide ions on the nitrile group, forming a sodium carboxylate intermediate. Acidification with hydrochloric acid precipitates the free carboxylic acid in 95.3% yield (Table 1).

Table 1: Hydrolysis of Xanthene-9-Carbonitrile

| Parameter | Value |

|---|---|

| Starting Material | Xanthene-9-carbonitrile |

| Base | NaOH (2.5 eq) |

| Temperature | 100°C |

| Time | 8 hours |

| Workup | HCl acidification |

| Yield | 95.3% |

| Reference |

This method’s efficiency stems from the insolubility of the sodium carboxylate intermediate in aqueous media, simplifying purification. The use of ethylene glycol dimethyl ether for extraction minimizes side reactions, ensuring high purity.

Cyclization of Benzophenone Derivatives

Although less directly documented for the 1-carboxylic acid isomer, cyclization strategies for related 9-oxoxanthene-2-carboxylic acids provide a conceptual framework. For instance, oxidative coupling of 4-hydroxy-3-(3-hydroxybenzoyl)benzoic acid with potassium ferricyanide yields 7-hydroxy-9-oxoxanthene-2-carboxylic acid. Adapting this method for the 1-carboxylic acid would require precursors with appropriately positioned substituents to direct cyclization.

Hypothetical Pathway for 1-Carboxylic Acid Synthesis:

- Precursor Design : 3-(2-Hydroxybenzoyl)-4-hydroxybenzoic acid positions the carboxylic acid group at the future 1-position.

- Oxidative Coupling : Potassium ferricyanide mediates dehydrogenative coupling, forming the xanthene core.

- Acid Workup : Neutralization isolates the carboxylic acid (Figure 1).

$$

\text{Figure 1: Proposed Cyclization Mechanism for 9-Oxoxanthene-1-Carboxylic Acid}

$$

While this route remains speculative for the 1-isomer, its success in synthesizing the 2-carboxylic acid analog suggests feasibility with tailored precursors.

Radical Acylation and Advanced Functionalization

Emerging methodologies, such as photoredox-catalyzed radical acylation, offer novel pathways for introducing carboxylic acid groups. A ChemRxiv study demonstrates the generation of acyl radicals from aromatic carboxylic acids, which add to α,β-unsaturated esters. Applying this to xanthene derivatives could enable direct C–H functionalization at the 1-position, though no explicit examples exist.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Scalability | Complexity |

|---|---|---|---|

| Nitrile Hydrolysis | 95.3% | High | Low |

| Ester Saponification | 80–90% | Moderate | Moderate |

| Cyclization | N/A | Low | High |

Nitrile hydrolysis outperforms other methods in yield and simplicity, making it the preferred industrial approach. Cyclization routes, while synthetically elegant, require precise precursor synthesis and remain underexplored for the 1-carboxylic acid.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-Oxoxanthene-1-carboxylic acid, and what catalytic systems enhance yield?

- Methodological Answer : The compound can be synthesized via oxidation of xanthene derivatives using metal catalysts (e.g., Mn(OAc)₃) under acidic conditions. Key steps include controlling reaction temperature (70–90°C) and solvent selection (acetic acid or DMF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios of oxidizing agents .

Q. How should researchers handle and store 9-Oxoxanthene-1-carboxylic acid to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid moisture and prolonged exposure to oxygen, as the compound is prone to degradation via keto-enol tautomerism. Safety protocols include using PPE (gloves, goggles) and working in fume hoods due to potential respiratory irritation (GHS Category 2A) .

Q. Which spectroscopic techniques are critical for characterizing 9-Oxoxanthene-1-carboxylic acid?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and carboxylic acid protons (broad peak at δ 12–13 ppm).

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and carboxylic acid (O-H) at 2500–3000 cm⁻¹.

- Mass Spectrometry : Use ESI-MS to detect molecular ion peaks ([M+H]⁺ at m/z 242.2) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How does the electronic structure of 9-Oxoxanthene-1-carboxylic acid influence its reactivity in cross-coupling reactions?

- Methodological Answer : The conjugated xanthene backbone stabilizes radical intermediates, enabling Suzuki-Miyaura couplings. DFT calculations reveal that electron-withdrawing substituents on the xanthene ring lower the LUMO energy, enhancing electrophilic reactivity. Experimental validation involves kinetic studies under inert atmospheres with Pd(PPh₃)₄ as a catalyst .

Q. What challenges arise when analyzing degradation pathways of 9-Oxoxanthene-1-carboxylic acid under thermal stress?

- Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, producing CO₂ and aromatic byproducts. High-resolution LC-MS identifies degradation intermediates (e.g., decarboxylated xanthene derivatives). Contradictory data on decomposition rates (e.g., solvent-dependent stability) require controlled experiments using inert vs. oxidative atmospheres .

Q. How can researchers resolve contradictions in reported biological activity data for 9-Oxoxanthene-1-carboxylic acid?

- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC₅₀ values) may stem from impurity profiles or solvent choice (DMSO vs. aqueous buffers). Standardize testing by:

- Validating purity via HPLC (>98%).

- Using cell lines with consistent passage numbers.

- Replicating studies under hypoxia vs. normoxia to assess oxidative stress interactions .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.